N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure with two indole moieties connected by an ethyl and propanamide linkage, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide typically involves the coupling of 5-chloroindole and 1H-indole derivatives through a series of reactions. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of one indole derivative and the amine group of the other .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form corresponding oxindoles.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxindoles, dihydroindoles, and various substituted indole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moieties can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells, or the activation of immune responses against pathogens .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound has a similar structure but with different substituents on the indole rings.
5-fluoro-3-phenyl-1H-indole-2-carboxylate derivatives: These compounds also feature indole moieties and exhibit similar biological activities.
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide is unique due to the presence of the 5-chloro substituent on one of the indole rings, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its potential as a versatile compound for research and development.
Properties
Molecular Formula |
C21H20ClN3O |
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Molecular Weight |
365.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-indol-1-ylpropanamide |
InChI |
InChI=1S/C21H20ClN3O/c22-17-5-6-19-18(13-17)16(14-24-19)7-10-23-21(26)9-12-25-11-8-15-3-1-2-4-20(15)25/h1-6,8,11,13-14,24H,7,9-10,12H2,(H,23,26) |
InChI Key |
CSCGOWSLLNRSPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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